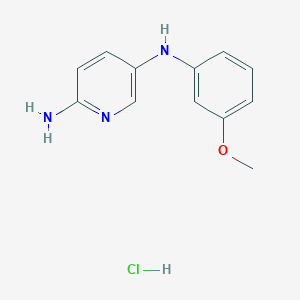

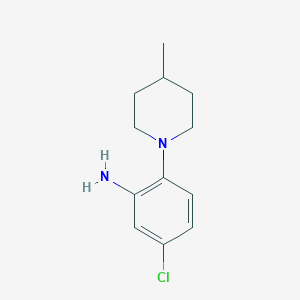

5-Chloro-2-(4-methylpiperidin-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

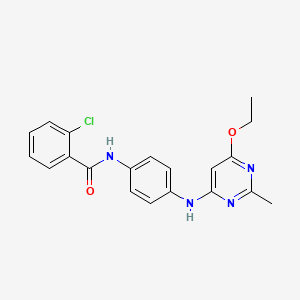

5-Chloro-2-(4-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It belongs to the class of organic compounds known as aryl amines .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline consists of a benzene ring substituted with an amine group and a chloro group. The amine group is further substituted with a 4-methylpiperidine ring .Physical And Chemical Properties Analysis

5-Chloro-2-(4-methylpiperidin-1-yl)aniline has a molecular weight of 224.73 . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found .科学的研究の応用

Fluorescence Quenching Mechanisms The fluorescence quenching mechanisms of boronic acid derivatives by anilines, including compounds structurally related to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, have been extensively studied. These studies have revealed insights into the static quenching mechanisms, suggesting that such reactions are diffusion-limited. The analysis of various quenching parameters like the Stern-Volmer constant and quenching rate parameter indicates the potential application of these compounds in studying fluorescence quenching dynamics in chemical sensors and optical materials (Geethanjali et al., 2015).

Bioremediation Approaches The bioremediation potential of chloroanilines, structurally similar to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, has been explored in polluted aquifers. The sequential reductive dehalogenation process facilitated by microorganisms suggests that such compounds can undergo environmental degradation, paving the way for novel bioremediation strategies for contaminants in aquatic and terrestrial environments (Kuhn & Suflita, 1989).

Ozonation of Anilines Research on the ozonation of anilines has highlighted the high reactivity of compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline towards ozone, which is crucial for environmental applications such as water treatment. The stoichiometry and kinetics of these reactions have been thoroughly investigated, offering insights into potential pathways for the degradation of aniline derivatives in water purification processes (Tekle-Röttering et al., 2016).

Crystal Engineering The use of anilic acids in crystal engineering to create new supramolecular synthons showcases the versatility of aniline derivatives in designing novel materials. Through intermolecular hydrogen bonding and stacking arrangements, compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline can contribute to the development of materials with specific optical and electronic properties (Zaman et al., 2001).

Corrosion Inhibition The exploration of aniline derivatives as corrosion inhibitors has led to the discovery of effective methods for protecting metals in acidic environments. Studies on the adsorption and corrosion inhibition properties of synthesized compounds demonstrate the potential of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline analogs in extending the lifespan of metal structures in industrial applications (Daoud et al., 2014).

特性

IUPAC Name |

5-chloro-2-(4-methylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPXOKFZKUHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-methylpiperidin-1-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)

![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)

![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)